molecular formula C31H51N13O9 B14240209 L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- CAS No. 212247-59-1

L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl-

Cat. No.: B14240209
CAS No.: 212247-59-1
M. Wt: 749.8 g/mol
InChI Key: GOOCXCXFGSVZHV-WLUSOVMFSA-N
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Description

L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is a complex peptide composed of several amino acids. This compound is notable for its involvement in various biochemical processes, particularly those related to nitric oxide production, immune response, and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into bacterial or yeast cells, which then express the peptide. The peptide is subsequently purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peptide can undergo oxidation, particularly at the histidine and proline residues.

    Reduction: Reduction reactions can occur at the disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with substituted amino acids.

Scientific Research Applications

L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-Arginine to produce nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic GMP, which causes vasodilation and improved blood flow .

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: A precursor to nitric oxide, involved in similar biochemical pathways.

    L-Glutamine: Important for immune function and protein synthesis.

    L-Histidine: Precursor to histamine, involved in immune response.

Uniqueness

L-Arginine, L-valyl-L-glutaminyl-L-histidyl-L-asparaginyl-L-prolyl- is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and potential therapeutic applications. Its ability to produce nitric oxide and modulate immune responses makes it particularly valuable in medical research .

Properties

CAS No.

212247-59-1

Molecular Formula

C31H51N13O9

Molecular Weight

749.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C31H51N13O9/c1-15(2)24(34)28(50)40-17(7-8-22(32)45)25(47)42-19(11-16-13-37-14-39-16)26(48)43-20(12-23(33)46)29(51)44-10-4-6-21(44)27(49)41-18(30(52)53)5-3-9-38-31(35)36/h13-15,17-21,24H,3-12,34H2,1-2H3,(H2,32,45)(H2,33,46)(H,37,39)(H,40,50)(H,41,49)(H,42,47)(H,43,48)(H,52,53)(H4,35,36,38)/t17-,18-,19-,20-,21-,24-/m0/s1

InChI Key

GOOCXCXFGSVZHV-WLUSOVMFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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